molecular formula C23H19N3O2 B11155168 N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11155168
M. Wt: 369.4 g/mol
InChI Key: HKLHRWPOGYUQBD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide is an organic compound with a complex structure that includes an ethoxyphenyl group, a pyridyl group, and a quinolinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinecarboxamide core, followed by the introduction of the ethoxyphenyl and pyridyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with different oxidation states, while substitution reactions can produce a variety of ethoxyphenyl and pyridyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is of interest for its potential pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-(2-pyridyl)-4-quinolinecarboxamide: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical properties and reactivity.

    N-(4-ethoxyphenyl)-2-(3-pyridyl)-4-quinolinecarboxamide: This compound has the pyridyl group in a different position, which can affect its binding affinity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-2-28-17-12-10-16(11-13-17)25-23(27)19-15-22(21-9-5-6-14-24-21)26-20-8-4-3-7-18(19)20/h3-15H,2H2,1H3,(H,25,27)

InChI Key

HKLHRWPOGYUQBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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